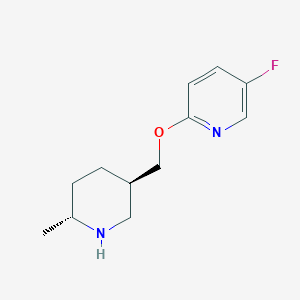
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro-substituted pyrimidine ring attached to a benzoic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester typically involves the reaction of 2-chloro-4-pyrimidinecarboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification methods are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Hydrolysis: 3-(2-Chloro-pyrimidin-4-yl)-benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and other biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets. The chloro-substituted pyrimidine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- **3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol
- **3-(2-Chloro-pyrimidin-4-yl)-1-methylindole
- **[3-(2-Chloro-pyrimidin-4-yl)-benzyl]-carbamic acid tert-butyl ester
Uniqueness
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester is unique due to its specific combination of a chloro-substituted pyrimidine ring and a benzoic acid ethyl ester moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
859516-86-2 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
ethyl 3-(2-chloropyrimidin-4-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-4-9(8-10)11-6-7-15-13(14)16-11/h3-8H,2H2,1H3 |
InChI Key |
ZKDZOSMXELUVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylisoxazolo[4,5-b]pyridine](/img/structure/B8675470.png)







![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)



![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)
